molecular formula C13H15N3O3 B1329790 2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acid CAS No. 2189-26-6

2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acid

Cat. No.: B1329790
CAS No.: 2189-26-6
M. Wt: 261.28 g/mol
InChI Key: AJHCSUXXECOXOY-UHFFFAOYSA-N
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Description

Glycyl-tryptophan, also known as g-W dipeptide or gly-TRP, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. Glycyl-tryptophan is slightly soluble (in water) and a weakly acidic compound (based on its pKa). Glycyl-tryptophan has been primarily detected in feces.

Scientific Research Applications

Understanding Compound Interactions and Metabolism

  • A study highlighted the presence of an abnormal spot RF, suggesting the involvement of an imidazole derivative, in the urinary chromatographic pattern of a patient in hepatic coma. This underscores the significance of understanding chemical interactions and metabolism in medical conditions (McIsaac & Page, 1961).

Evaluating Occupational Exposure to Chemical Compounds

  • Research on the exposure of Finnish farm workers to phenoxy acid herbicides, including 2-(4-chloro-2-methylphenoxy)propanoic acid and others, evaluated the excretion of these chemicals and their metabolites. It highlighted the importance of assessing occupational exposure and understanding the metabolic pathways of similar compounds (Manninen et al., 1986).

Investigating Biochemical Pathways in Medical Conditions

  • A study on propionic acidemia, a disorder related to propionyl CoA carboxylase deficiency, examined the metabolic changes associated with hyperammonemia in patients. It emphasized the role of understanding biochemical pathways and the impact of specific amino acids and organic acids in medical conditions (Filipowicz et al., 2006).

Biomonitoring and Safety Assessments

  • Research on the biomonitoring of technical grade 1-alkoxy-2-propanol acetates through urinary analysis of 2-alkoxypropionic acids provided insights into exposure assessment and the importance of monitoring chemical exposure for ensuring occupational safety (Laitinen, 1997).

Mechanism of Action

Target of Action

Glycyl-DL-tryptophan, also known as 2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoic acid or 2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acid, is a dipeptide composed of glycine and tryptophan It’s known that dipeptides can have physiological or cell-signaling effects .

Mode of Action

It’s known that dipeptides can interact with their targets to induce various physiological changes .

Biochemical Pathways

Glycyl-DL-tryptophan is involved in the metabolism of tryptophan, an essential amino acid. Tryptophan metabolism primarily involves three pathways: the kynurenine, 5-hydroxytryptamine (serotonin), and indole pathways . These pathways produce a variety of bioactive compounds that can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .

Pharmacokinetics

It’s known that tryptophan metabolism occurs locally in the gut primarily via host enzymes, with about 5% metabolized by gut microbes .

Result of Action

The metabolites of tryptophan, the amino acid component of glycyl-dl-tryptophan, are known to have significant effects on mammalian physiology, including gastrointestinal functions, immunity, metabolism, and the nervous system .

Action Environment

The action of Glycyl-DL-tryptophan can be influenced by various environmental factors. For instance, the gut microbiota plays a significant role in tryptophan metabolism . Additionally, the use of alternative carbon sources can reroute the intracellular glycolytic pathways, resulting in the activity of different intracellular control sites and regulations .

Properties

IUPAC Name

2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c14-6-12(17)16-11(13(18)19)5-8-7-15-10-4-2-1-3-9(8)10/h1-4,7,11,15H,5-6,14H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHCSUXXECOXOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901315302
Record name Glycyl-DL-tryptophan
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Molecular Weight

261.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glycyl-Tryptophan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028852
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2189-26-6, 50632-89-8, 1432-27-5, 2390-74-1
Record name Glycyl-DL-tryptophan
Source CAS Common Chemistry
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Record name N-Glycyl-DL-tryptophan
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC522848
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522848
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Record name L-Tryptophan, N-glycyl-
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Record name N-glycyl-DL-tryptophan
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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